molecular formula C16H14ClF3O B125542 Desamino Chloro (S)-Fluoxetine CAS No. 114446-51-4

Desamino Chloro (S)-Fluoxetine

Cat. No. B125542
CAS RN: 114446-51-4
M. Wt: 314.73 g/mol
InChI Key: VOPIMWRKIKTDPS-HNNXBMFYSA-N
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Description

Desamino Chloro (S)-Fluoxetine, also known as DCF or Desfluoxetine, is a compound used in the synthesis of the antidepressant drug Fluoxetine, which is also known as Prozac. DCF is a derivative of Fluoxetine, and is used as an intermediate in the synthesis of Fluoxetine. It is a white crystalline powder, and is soluble in methanol, ethanol, and water.

Scientific Research Applications

Overview of Pharmacodynamics and Pharmacokinetics

Desamino Chloro (S)-Fluoxetine, as a derivative of Fluoxetine, shares its primary mechanism of action, which is enhancing serotoninergic neurotransmission through potent and selective inhibition of neuronal reuptake of serotonin. Metabolism in humans yields active metabolites that also inhibit serotonin reuptake, facilitating long-term maintenance of steady-state plasma concentrations. This property underscores its application in depressive illness treatment, highlighting its therapeutic efficacy comparable to other antidepressants like imipramine, amitriptyline, and doxepin (Benfield, Heel, & Lewis, 1986).

Therapeutic Potential Beyond Depression

Fluoxetine, the parent compound of this compound, has shown therapeutic potential in a range of conditions beyond unipolar depression. Preliminary data suggest its usefulness in obsessive-compulsive disorders and possible application in managing depressive symptoms in physically ill patients, such as those with HIV/AIDS, diabetes mellitus, or stroke. This versatility suggests the compound's broader therapeutic applications in conditions associated with serotonin dysregulation (Cheer & Goa, 2001).

Novel Pharmacological Actions

Investigations into fluoxetine have revealed novel pharmacological actions, such as immunomodulatory effects, indicating a potential to modify immune system functionality for better or worse. This opens up new research avenues on how this compound might leverage these properties in treating pathologies with immune deficiencies or deregulation (Di Rosso, Palumbo, & Genaro, 2016).

Ecotoxicological Perspectives

The ecotoxicology of fluoxetine, by extension, provides insights into environmental exposure hazards to aquatic life, suggesting the need for further investigation into the environmental impact of this compound derivatives. Although primarily considered low risk to aquatic life based on current exposure levels, the unique behavioral and mechanistic toxicity profiles call for comprehensive risk characterizations (Brooks et al., 2003).

Safety and Hazards

The safety and hazards associated with Desamino Chloro (S)-Fluoxetine are not explicitly mentioned in the available resources . As with any chemical, appropriate safety measures should be taken when handling and storing it.

properties

IUPAC Name

1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPIMWRKIKTDPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446603
Record name 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114446-51-4
Record name 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114446-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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